

Z-Tyr-Lys-Arg-pNA chemical structure

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Compound of Interest

Compound Name: Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806

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An In-depth Technical Guide to **Z-Tyr-Lys-Arg-pNA**

Introduction

Z-Tyr-Lys-Arg-pNA (N α -Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic tripeptide and a highly utilized chromogenic substrate in biochemical and diagnostic assays.^[1] Its specific amino acid sequence makes it a target for various serine proteases. The core utility of this compound lies in its ability to produce a quantifiable color change upon enzymatic cleavage, enabling the precise measurement of enzyme activity. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and professionals in drug development.^[1]

Chemical Structure and Properties

Z-Tyr-Lys-Arg-pNA consists of three amino acids—Tyrosine (Tyr), Lysine (Lys), and Arginine (Arg)—sequentially linked. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus of Arginine is covalently bonded to a p-nitroanilide (pNA) molecule. This pNA moiety is the chromogenic reporter; upon cleavage from the peptide, it is released as a yellow-colored compound.^{[2][3]}

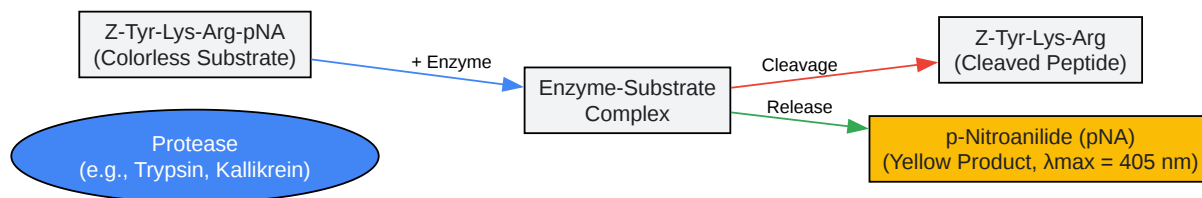
The compound is often supplied as a trifluoroacetate (TFA) salt (**Z-Tyr-Lys-Arg-pNA** · 2TFA) to improve its stability and solubility.^{[1][4][5]}

Table 1: Physicochemical Properties of **Z-Tyr-Lys-Arg-pNA**

Property	Value	References
Synonyms	Z-YKR-pNA, benzyloxycarbonyltyrosyl-lysyl- arginine-4-nitroanilide	[6][7]
CAS Number	108318-36-1	[1][4][8][9]
Molecular Formula	C35H45N9O8	[6][9]
C39H47F6N9O12 (as 2TFA salt)	[10][11]	
Molecular Weight	719.79 g/mol	[6][8][9][12][13]
947.85 g/mol (as 2TFA salt)	[1][4][5]	
Appearance	White to off-white solid powder	[1][9][12][13]
Purity	Typically ≥99% (by HPLC)	[1][6][8]
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	[12][13]
Storage	Powder: Store at -20°C (1 year) or -80°C (2 years), sealed and away from moisture. In Solvent: Store at -20°C (1 month) or -80°C (6 months).	[9][12][13][14]

Mechanism of Action

Z-Tyr-Lys-Arg-pNA serves as a substrate for proteases that recognize and cleave the peptide bond at the C-terminal side of an Arginine residue. The enzymatic reaction hydrolyzes the amide bond linking the arginine to the p-nitroanilide group. This releases free p-nitroanilide (pNA), which has a distinct yellow color and a maximum absorbance wavelength of 405 nm. The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.



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Caption: Enzymatic cleavage of **Z-Tyr-Lys-Arg-pNA** by a protease releases the yellow pNA chromophore.

Applications in Research and Development

Due to its specificity, **Z-Tyr-Lys-Arg-pNA** is a valuable tool for studying a range of proteases.

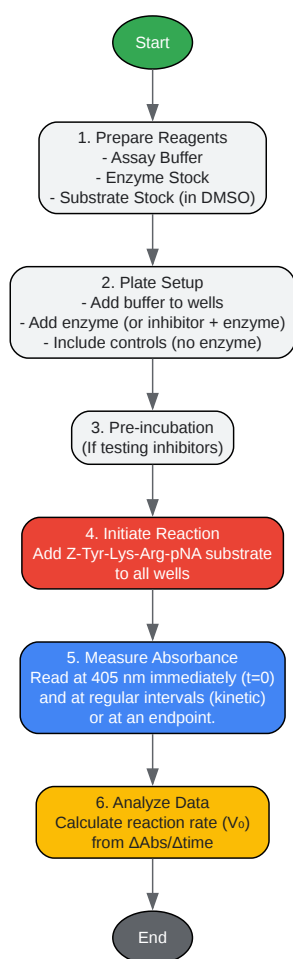
- **Enzyme Activity Assays:** It is widely used to measure the activity of trypsin and trypsin-like serine proteases.[2][3] These enzymes are crucial in physiological processes like digestion and blood coagulation.[2][3]
- **Kallikrein Assays:** The substrate is effective for measuring the activity of plasma kallikrein, an enzyme involved in inflammation, blood pressure regulation, and coagulation.[15]
- **Yeast Protease Studies:** **Z-Tyr-Lys-Arg-pNA** is a known substrate for the Kex2 endoprotease (proteinase yscF) in yeast, which is responsible for processing protein precursors.[5][7]
- **Drug Discovery:** It is employed in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases.
- **Diagnostics:** The substrate can be used in developing diagnostic reagents to detect abnormal protease levels in clinical samples.[1]

Table 2: Target Enzymes for **Z-Tyr-Lys-Arg-pNA**

Enzyme Class	Specific Examples	Key Applications	References
Trypsin-like Proteases	Trypsin, Hepsin	Protein digestion studies, cancer research	[2] [3] [16]
Kallikreins	Plasma Kallikrein, Urinary Kallikrein	Coagulation, inflammation, and blood pressure research	[15]
Subtilisin-like Proteases	Kex2 (Yeast), Furin	Protein processing, molecular biology	[5] [7] [14]
Yapsin-like Proteases	Yapsins	Yeast biology, cell wall integrity studies	[14]

Experimental Protocols

Below is a generalized protocol for a standard chromogenic protease assay using **Z-Tyr-Lys-Arg-pNA** in a 96-well plate format. This protocol should be optimized for the specific enzyme and experimental conditions.



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Caption: Standard workflow for a protease activity assay using **Z-Tyr-Lys-Arg-pNA**.

Detailed Methodology

A. Materials

- **Z-Tyr-Lys-Arg-pNA** substrate
- Anhydrous DMSO
- Enzyme of interest (e.g., Trypsin, Plasma Kallikrein)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
- Clear, flat-bottom 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm

B. Reagent Preparation

- **Substrate Stock Solution:** Prepare a 10 mM stock solution of **Z-Tyr-Lys-Arg-pNA** by dissolving it in anhydrous DMSO. Store this stock at -20°C or -80°C.
- **Substrate Working Solution:** On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.1-1 mM) using the assay buffer. The optimal concentration should be determined empirically and is often near the enzyme's K_m value for the substrate.
- **Enzyme Solution:** Prepare a stock solution of the enzyme in a suitable buffer. Just before the assay, dilute the enzyme to the desired working concentration in cold assay buffer. The amount of enzyme should be sufficient to produce a linear rate of absorbance change over the desired time course.

C. Assay Procedure

- **Setup:** Add 50 μ L of assay buffer to each well of the 96-well plate.
- **Controls:** Designate wells for negative controls (no enzyme) and positive controls.
- **Enzyme Addition:** Add 25 μ L of the diluted enzyme solution to the appropriate wells. For the negative control wells, add 25 μ L of assay buffer instead.
- **Inhibitor Addition (Optional):** If screening for inhibitors, add the test compounds to the wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
- **Reaction Initiation:** To start the reaction, add 25 μ L of the substrate working solution to all wells, bringing the total volume to 100 μ L. Mix gently by tapping the plate.
- **Measurement:** Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the absorbance at 405 nm.
 - **Kinetic Assay:** Record absorbance every 1-2 minutes for 15-60 minutes.

- Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading. A stop solution (e.g., 1 M acetic acid) can be added before the final read.

D. Data Analysis

- Subtract the absorbance values of the "no enzyme" control from all other readings.
- For a kinetic assay, plot absorbance versus time. The initial reaction velocity (V_0) is the slope of the linear portion of this curve.
- Enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of pNA ($\sim 10,500 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm), c is the concentration, and l is the path length.

Conclusion

Z-Tyr-Lys-Arg-pNA is a robust and versatile chromogenic substrate essential for the functional study of serine proteases like trypsin and kallikrein. Its well-defined chemical properties and straightforward mechanism of action make it an invaluable tool for enzyme kinetics, inhibitor screening, and the development of diagnostic assays. The standardized protocols and clear, quantifiable output associated with its use ensure its continued relevance in both academic research and industrial drug development.

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